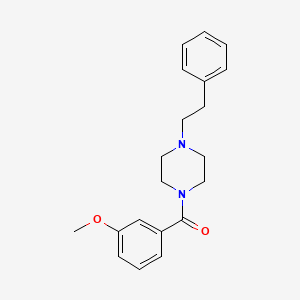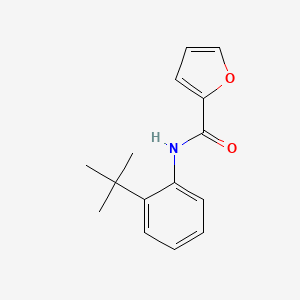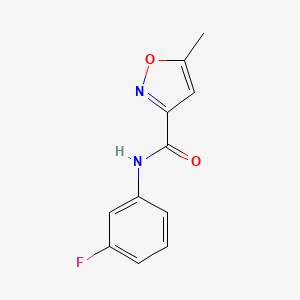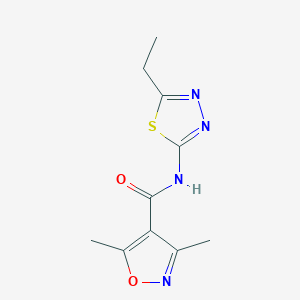
(3-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE
Vue d'ensemble
Description
(3-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound with a molecular formula of C18H22N2O2 It is known for its unique structural features, which include a methoxyphenyl group and a phenethylpiperazino moiety
Méthodes De Préparation
The synthesis of (3-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of phenethylamine with piperazine under controlled conditions to form the phenethylpiperazine intermediate.
Methoxyphenyl Group Introduction: The phenethylpiperazine intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the methoxyphenyl group, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.
Analyse Des Réactions Chimiques
(3-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
(3-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (3-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties.
Comparaison Avec Des Composés Similaires
(3-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE can be compared with other similar compounds, such as:
(3-Methoxyphenyl)(4-phenyl-1-piperazinyl)methanone: This compound shares a similar structural framework but differs in the substitution pattern on the piperazine ring.
(4-(3-Methyl-benzoyl)-piperazin-1-yl)-m-tolyl-methanone: Another structurally related compound with variations in the benzoyl and piperazine substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties.
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-9-5-8-18(16-19)20(23)22-14-12-21(13-15-22)11-10-17-6-3-2-4-7-17/h2-9,16H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPJTGGTBHOUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-TERT-BUTYL-N-[(OXOLAN-2-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4433643.png)
![(2-CHLORO-6-FLUOROPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4433651.png)

![N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4433664.png)
![N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide](/img/structure/B4433675.png)
![6-methyl-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4433704.png)

![(5-BROMO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4433716.png)

![1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE](/img/structure/B4433734.png)

![1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE](/img/structure/B4433756.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one](/img/structure/B4433767.png)
